N'-[2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]thiophene-2-carbohydrazide
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Overview
Description
N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that incorporates multiple functional groups, including a thiadiazole ring, a dichlorophenoxy moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride.
Formation of the Final Compound: The final step involves the reaction of the thiadiazole intermediate with thiophene-2-carbohydrazide under specific conditions to yield N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as described above, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent, particularly against Ehrlich ascites carcinoma cells.
Agriculture: The compound exhibits fungicidal activities against various plant pathogens.
Materials Science: It can be used in the synthesis of biologically active heterocycles and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A systemic herbicide with similar structural features.
1,3,4-Thiadiazole Derivatives: Compounds with broad-spectrum biological activities, including antimicrobial and antitumor properties.
Thiophene Derivatives: Known for their applications in medicinal chemistry and materials science.
Uniqueness
N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of a dichlorophenoxy moiety, a thiadiazole ring, and a thiophene ring, which confer distinct chemical and biological properties. This unique structure allows it to exhibit a wide range of activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12Cl2N4O3S3 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N'-[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12Cl2N4O3S3/c17-9-3-4-11(10(18)6-9)25-7-14-20-22-16(28-14)27-8-13(23)19-21-15(24)12-2-1-5-26-12/h1-6H,7-8H2,(H,19,23)(H,21,24) |
InChI Key |
TWWPJTNYEZUVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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